,5-Dimethyl-4-methoxyphenylmagnesium bromide (also known as 3,5-dimethoxy-4-methylphenylmagnesium bromide or MgBr(3,5-Me2-4-MeO-Ph)) is a Grignard reagent, a type of organometallic compound used extensively in organic synthesis. Its primary application in scientific research lies in the formation of carbon-carbon bonds, a crucial step in constructing complex organic molecules.
Grignard reagents react with various carbonyl compounds (such as aldehydes, ketones, and esters) to form new carbon-carbon bonds. This reaction, known as the Grignard reaction, is a powerful and versatile tool for creating a wide range of organic molecules with diverse functionalities.
For example, 3,5-dimethyl-4-methoxyphenylmagnesium bromide can be used to synthesize:
,5-Dimethyl-4-methoxyphenylmagnesium bromide offers several advantages over other Grignard reagents:
3,5-Dimethyl-4-methoxyphenylmagnesium bromide is an organomagnesium compound with the molecular formula C₉H₁₁BrMgO and a CAS number of 185416-17-5. This compound is characterized by a phenyl ring substituted with two methyl groups and one methoxy group, making it a derivative of Grignard reagents. It is typically encountered as a 0.5 M solution in tetrahydrofuran (THF) and is utilized extensively in organic synthesis due to its nucleophilic properties, enabling it to react with various electrophiles .
The general reaction can be represented as follows:
where represents the 3,5-dimethyl-4-methoxyphenyl group, is bromine, and represents the electrophile .
3,5-Dimethyl-4-methoxyphenylmagnesium bromide is synthesized through the reaction of 3,5-dimethyl-4-methoxyphenyl bromide with magnesium in anhydrous ether or THF. The reaction proceeds as follows:
This method ensures that moisture is excluded to prevent hydrolysis of the Grignard reagent .
3,5-Dimethyl-4-methoxyphenylmagnesium bromide finds application primarily in organic synthesis:
Interaction studies involving 3,5-Dimethyl-4-methoxyphenylmagnesium bromide typically focus on its reactivity with electrophiles and other functional groups. These studies help elucidate its role as a nucleophile and its utility in synthesizing complex organic molecules. The interactions are often assessed through kinetic studies and mechanistic investigations to optimize conditions for desired reactions.
Several compounds share structural similarities with 3,5-Dimethyl-4-methoxyphenylmagnesium bromide. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
3-Methylphenylmagnesium bromide | C₇H₉BrMg | Lacks methoxy group; simpler structure |
4-Methoxyphenylmagnesium bromide | C₈H₉BrMgO | Contains only one methyl group; different reactivity profile |
2,6-Dimethylphenylmagnesium bromide | C₉H₁₁BrMg | Different substitution pattern; potential for different selectivity in reactions |
The uniqueness of 3,5-Dimethyl-4-methoxyphenylmagnesium bromide lies in its specific arrangement of substituents on the aromatic ring, which influences its reactivity and selectivity in nucleophilic addition reactions compared to these similar compounds .
The preparation of 3,5-dimethyl-4-methoxyphenylmagnesium bromide requires careful consideration of reaction conditions due to the presence of multiple functional groups on the aromatic ring. Traditional Grignard reagent preparation involves direct insertion of magnesium metal into the corresponding aryl halide.
The conventional approach involves the reaction of magnesium with 3,5-dimethyl-4-methoxybromobenzene under strictly anhydrous conditions. This method necessitates rigorous preparation procedures:
A typical laboratory protocol involves adding magnesium powder (typically 2 mmol) to a flame-dried reaction vessel under inert atmosphere, followed by the addition of anhydrous solvent. The aryl bromide is then added dropwise to control the exothermic reaction. If initiation is problematic, the magnesium can be physically activated by crushing with a dry stirring rod, with necessary venting to release pressure.
For sterically hindered or electronically deactivated aryl bromides, such as 3,5-dimethyl-4-methoxybromobenzene, activated magnesium systems often provide superior results:
Table 1: Comparison of Magnesium Activation Methods for Challenging Aryl Bromides
Rieke magnesium has proven particularly effective for preparing functionalized Grignard reagents from aryl bromides containing sensitive functional groups such as nitrile or ester groups at low temperatures. This approach could be advantageous for 3,5-dimethyl-4-methoxyphenylmagnesium bromide preparation when high yields and purity are required.
3,5-Dimethyl-4-methoxyphenylmagnesium bromide, a specialized Grignard reagent with the molecular formula C9H11BrMgO and molecular weight of 239.39 g/mol, serves as a valuable nucleophilic partner in various transition metal-catalyzed cross-coupling reactions [1] [2]. This organometallic compound features distinctive electronic properties due to the presence of both electron-donating methyl groups and a methoxy substituent on the aromatic ring, which significantly influence its reactivity patterns in catalytic transformations [3] [6].
Nickel-catalyzed cross-coupling reactions involving carbon-oxygen bond activation represent a transformative approach in synthetic organic chemistry, allowing the utilization of readily available aryl ethers as electrophilic partners [9] [10]. The unique ability of low-valent nickel species to activate otherwise unreactive C(aryl)–O bonds has revolutionized the field since Dankwardt's identification of the Ni(0)/PCy3 system in 2004 [9].
The mechanism of nickel-catalyzed C(aryl)–O bond activation involves several key pathways, with oxidative addition being the most widely accepted route [9] [10]. In this process, the nickel(0) center undergoes oxidative addition to the C(aryl)–O bond, forming a nickel(II) intermediate that subsequently participates in transmetalation with the organometallic nucleophile [9]. Alternative mechanistic proposals include the involvement of nickel(I) species through redox-neutral pathways, as demonstrated by Martin and coworkers [9] [10].
Table 1: Nickel-Catalyzed Cross-Coupling Reactions with C(aryl)–O Bond Activation
Substrate | Catalyst System | Nucleophile | Temperature (°C) | Yield (%) | Reference |
---|---|---|---|---|---|
Anisole derivatives | Ni(cod)2/PCy3 | Organoboron reagents | 120 | 60-85 | Tobisu 2008 [9] |
Methoxynaphthalene | Ni(cod)2/NHC ligands | Aryl Grignard reagents | 80 | 70-90 | Chatani 2011 [9] |
Aryl methyl ethers | Ni(0)/PCy3 | Organoboron reagents | 100 | 65-80 | Dankwardt 2004 [9] |
Aryl carbamates | Ni(cod)2/PiPr3 | Aryl Grignard reagents | 80 | 55-75 | Xie 2011 [9] |
Phenolic triflates | Ni(0)/phosphine | Organozinc reagents | 60 | 70-85 | Various [12] |
The electronic properties of 3,5-dimethyl-4-methoxyphenylmagnesium bromide make it particularly suitable for nickel-catalyzed transformations [37]. The electron-donating nature of the methoxy and methyl substituents enhances the nucleophilicity of the Grignard reagent, facilitating transmetalation with nickel intermediates [37] [39]. Competitive Hammett studies have demonstrated that Grignard reagents bearing electron-donating substituents exhibit enhanced reactivity in cross-coupling reactions, with relative rate enhancements observed for methoxy-substituted systems [37].
The anionic pathway mechanism, as elucidated by recent spectroscopic and structural studies, involves the formation of electron-rich hetero-bimetallic nickelates through the addition of organometallic nucleophiles to nickel(0) centers [10] [11]. This mechanistic understanding is particularly relevant for 3,5-dimethyl-4-methoxyphenylmagnesium bromide, as the electron-rich nature of the aromatic system promotes the formation of stable nickelate intermediates [10].
Research findings indicate that the success of nickel-catalyzed C(aryl)–O bond activation depends critically on the choice of ligands and reaction conditions [9] [12]. N-heterocyclic carbene ligands bearing bulky N-alkyl substituents have proven particularly effective in overcoming the "naphthalene problem," enabling the coupling of simple anisole derivatives that were previously unreactive [9]. The use of such ligand systems with 3,5-dimethyl-4-methoxyphenylmagnesium bromide has shown promise in expanding the substrate scope to include challenging aromatic ethers [13].
Cobalt-mediated bond cleavage mechanisms represent an emerging area of organometallic chemistry, with particular relevance to carbon-oxygen and carbon-sulfur bond activation [16] [17]. The unique electronic properties of cobalt complexes enable diverse mechanistic pathways for bond cleavage, ranging from single electron transfer processes to more conventional two-electron mechanisms [16] [18].
Theoretical investigations of C–X bond cleavage mediated by cobalt(II) complexes reveal the occurrence of SN2-like mechanisms, where the reduced cobalt atom functions as the nucleophile [16] [17]. In the case of 3,5-dimethyl-4-methoxyphenylmagnesium bromide, the interaction with cobalt systems can proceed through multiple pathways depending on the oxidation state of the cobalt center [16].
Table 2: Cobalt-Mediated Magnesiation via C–O/C–S Bond Cleavage Mechanisms
Substrate Type | Cobalt Complex | Mechanism | Temperature (°C) | Yield (%) | Key Feature |
---|---|---|---|---|---|
Methyl halides (CH3X) | Co(II)Cbx | SN2-like C-X cleavage | 25 | 70-95 | Two-center one-electron bonds [16] |
Aryl ethers | Co(I) carbene | Oxidative addition | 80 | 50-80 | Beta-elimination [13] |
Thioethers | Co(II) complexes | Single electron transfer | 60 | 60-85 | Radical intermediates [18] |
Acylindoles | Co-NHC systems | Decarbonylative coupling | 140 | 65-90 | Traceless carbonyl [18] |
Diarylketones | Co-NHC catalysts | C-C bond cleavage | 120 | 70-85 | Dual C-C cleavage [21] |
The cobalt(I)-mediated activation of sp3 C–H bonds has been demonstrated with (Cp*)Co(VTMS)2 complexes, showing remarkable selectivity for carbon-hydrogen bond activation α to heteroatoms [19]. This reactivity pattern suggests potential applications for 3,5-dimethyl-4-methoxyphenylmagnesium bromide in cobalt-catalyzed transformations, particularly those involving the methoxy substituent [19].
Cobalt-catalyzed intramolecular decarbonylative coupling reactions represent a unique application of cobalt-mediated bond cleavage [18] [21]. These transformations involve the cleavage of two C–C bonds and formation of a new C–C bond through chelation-assisted mechanisms [18]. The use of cobalt-N-heterocyclic carbene catalytic systems enables the transformation of acylindoles and diarylketones under relatively mild conditions, demonstrating the versatility of cobalt in bond activation processes [21].
Research findings indicate that the choice of cobalt oxidation state significantly influences the reaction pathway and product distribution [16] [17]. Cobalt(II) complexes tend to form uncommon two-center one-electron bonds, while cobalt(I) systems favor more conventional bonding patterns [16]. The source function analysis reveals that axial ligands play crucial roles in determining the reactivity patterns of cobalt complexes throughout the catalytic cycle [16].
Manganese-catalyzed aerobic heterocoupling reactions have emerged as an environmentally benign approach to biaryl synthesis, utilizing atmospheric oxygen as the terminal oxidant [8] [23] [28]. These transformations are particularly attractive due to the abundance and low cost of manganese catalysts compared to precious metal alternatives [23] [26].
The development of improved protocols for manganese-catalyzed cross-coupling of arylmagnesium bromides under dioxygen atmosphere has demonstrated significant potential for synthetic applications [8] [28]. The reaction typically employs a 2:1 ratio of Grignard reagents with 20 mol% of MnCl2 catalyst, achieving excellent yields when the limiting Grignard reagent undergoes minimal homocoupling [8] [28].
Table 3: Manganese-Catalyzed Aerobic Heterocoupling with Aryl Nucleophiles
Grignard Reagent 1 | Grignard Reagent 2 | Product | Yield (%) | Reaction Time (min) | Homocoupling (%) | Catalyst Loading (mol%) |
---|---|---|---|---|---|---|
Phenylmagnesium bromide | p-Methoxyphenylmagnesium bromide | 4-Methoxybiphenyl | 91 | 20 | 2-3 | 20 [8] |
p-Methoxyphenylmagnesium bromide | p-Cyanophenylmagnesium bromide | 4-Methoxy-4'-cyanobiphenyl | 91 | 20 | 2-3 | 20 [8] |
p-Dimethylaminophenylmagnesium bromide | Phenylmagnesium bromide | 4-Dimethylamino-4'-methylbiphenyl | 85 | 25 | 3-4 | 20 [8] |
p-Fluorophenylmagnesium bromide | p-Tolylmagnesium bromide | 4-Fluoro-4'-methylbiphenyl | 88 | 22 | 2-3 | 20 [8] |
p-Chlorophenylmagnesium bromide | Phenylmagnesium bromide | 4-Chlorobiphenyl | 81 | 20 | 4-5 | 20 [8] |
Mechanistic studies reveal that the success of manganese-catalyzed aerobic heterocoupling depends critically on the relative rates of homocoupling versus heterocoupling for different arylmagnesium bromides [8]. Arylmagnesium bromides containing electron-donating substituents such as p-methoxy, p-dimethylamino, p-fluoro, and p-chloro groups show enhanced selectivity for heterocoupling reactions [8] [28]. This selectivity pattern makes 3,5-dimethyl-4-methoxyphenylmagnesium bromide an ideal candidate for such transformations due to its electron-rich aromatic system [8].
The monitoring of coupling reactions during the initial stages reveals distinct reactivity patterns for different Grignard reagents [8]. p-Methoxyphenylmagnesium bromide undergoes minimal homocoupling while maintaining high reactivity toward heterocoupling, resulting in excellent yields of the desired cross-coupled products [8]. This behavior is attributed to the electronic effects of the methoxy substituent, which modulates the reactivity of the organometallic species [8].
Recent advances in manganese catalysis have focused on ligand-free systems that operate under aerobic conditions [24]. These systems utilize the in situ formation of aryllithiums and involve monomeric manganese-oxo complexes as proposed intermediates [24]. Density functional theory calculations support mechanisms involving high-valent manganese species in the catalytic cycle [24].
Corrosive